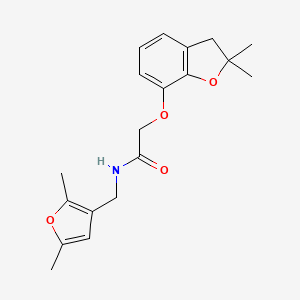

![molecular formula C10H7ClF3NO4 B2813434 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]succinic acid CAS No. 439108-17-5](/img/structure/B2813434.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]succinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Chloro-5-(trifluoromethyl)pyridine” is a chloro (trifluoromethyl) pyridine . It’s a white to yellowish crystalline low melting solid . It’s a halogenated pyridine derivative and is a fluorinated building block .

Synthesis Analysis

2-Chloro-5-(trifluoromethyl)pyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(trifluoromethyl)pyridine is C6H3ClF3N . The molecular weight is 181.54 .Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Novel Metal-Organic Frameworks

Research has demonstrated the potential of using succinic acid derivatives in constructing novel metal-organic frameworks (MOFs). These frameworks exhibit unique properties such as fluorescence and magnetism due to the coordination of metal ions (CuII, NiII, CdII) with succinic acid and other ligands. This opens up avenues for applications in materials science, particularly in the development of luminescent materials and magnetic compounds (Du et al., 2006).

Supramolecular Chemistry

Succinic acid has been utilized in the synthesis of supramolecular structures. These structures are stabilized by intermolecular hydrogen bonds, forming network structures. Such studies contribute to the understanding of molecular recognition and self-assembly processes, which are fundamental in the development of novel chemical sensors, molecular machines, and nanotechnology (Yang, 2006).

Bio-Based Polymer Production

Succinic acid is a key feedstock in the production of bio-based polymers. Aromatic polyesters derived from biosuccinic acid demonstrate varying thermal properties based on the length of the diol comonomers used. This variability provides a range of applications in biodegradable materials, showcasing succinic acid's role in advancing sustainable materials science (Short et al., 2018).

Biotechnological Production of Succinic Acid

The biotechnological production of succinic acid from renewable resources has seen significant advancements through metabolic engineering. This approach not only enhances the production yields but also contributes to the sustainable production of this valuable chemical. The progress in this area underlines the importance of succinic acid as a platform chemical in the bioeconomy (Jiang et al., 2017).

Catalysis and Renewable Chemical Production

Succinic acid serves as a precursor in the catalytic production of important chemicals like 1,4-butanediol, γ-butyrolactone, and N-methyl-2-pyrrolidone, highlighting its role in the development of green chemistry. The challenges and solutions related to the catalytic conversion of fermentation-derived succinic acid into valuable products have been a focus of research, aiming to optimize yields and selectivity while minimizing environmental impact (White et al., 2014).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Like many organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its physical and chemical properties such as its molecular weight (19953), density (1524 g/mL at 25 °C), and solubility may influence its bioavailability .

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO4/c11-6-1-4(10(12,13)14)3-15-8(6)5(9(18)19)2-7(16)17/h1,3,5H,2H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJPTDLZZUMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(CC(=O)O)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2813354.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)

![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2813373.png)